(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid
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Overview
Description
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid: is an organic compound that features a tert-butoxy group, a dimethylamino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl alcohol, dimethylamine, and a suitable propanoic acid derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the tert-butoxy and dimethylamino groups. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of flow microreactors has been explored for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions: (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of tert-butoxy and dimethylamino groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new pharmaceuticals with improved efficacy and selectivity.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials. Its unique reactivity makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and dimethylamino groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to desired effects in chemical and biological systems.
Comparison with Similar Compounds
tert-Butoxybis(dimethylamino)methane: This compound features a similar tert-butoxy and dimethylamino structure but differs in its overall molecular framework.
tert-Butanesulfinamide: Another compound with a tert-butyl group, used as a chiral auxiliary in stereoselective synthesis.
Uniqueness: (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2679950-92-4 |
---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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